2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate
CAS No.:
Cat. No.: VC13271096
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N3O2 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-[(2-phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C21H23N3O2/c1-21(2,3)20(25)26-14-13-22-19-16-11-7-8-12-17(16)23-18(24-19)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,22,23,24) |
| Standard InChI Key | YLILNUSTSFYDJM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)OCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)C(=O)OCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Introduction
2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate is a chemical compound with the PubChem CID 1643479. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is particularly interesting due to its structural features, which may contribute to its potential biological activities.
Synthesis and Preparation
The synthesis of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate typically involves a multi-step process:
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Formation of the Quinazoline Core: This often starts with the condensation of an anthranilic acid derivative with a suitable carbonyl compound.
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Introduction of the Phenyl Group: This can be achieved through a Friedel-Crafts acylation or a Suzuki coupling reaction.
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Attachment of the Aminoethyl Moiety: This involves nucleophilic substitution or reductive amination reactions.
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Esterification: The final step involves esterifying the amino group with 2,2-dimethylpropanoic acid.
Table 2: Potential Biological Activities of Quinazoline Derivatives
| Activity | Example Compounds |
|---|---|
| Anticancer | Gefitinib, Erlotinib |
| Antimicrobial | Various quinazoline derivatives |
| Neuroprotective | Quinazoline-based compounds |
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